Nisterime acetate
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Overview
Description
Nisterime acetate is a steroid ester.
Scientific Research Applications
Pharmacogenetics Research : Nisterime acetate, like other drugs, may have its response correlated with genetic variation. The NIH Pharmacogenetics Research Network focuses on understanding how genetic variations impact drug responses (Giacomini et al., 2007).
Enzyme Inhibition and Peptidomimetics : In bioorganic and medicinal chemistry, the synthesis of peptide analogs, which can mimic or block the bioactivity of natural peptides or enzymes, is crucial. Nisterime acetate's role in this context relates to its potential in the development of therapeutic peptidomimetic leads (Venkatesan & Kim, 2002).
Gastroprotective Activity : Studies on compounds like Nisterime acetate often aim to identify their gastroprotective properties. For example, the ethyl acetate portion of Acacia nilotica seeds, which could be structurally related to Nisterime acetate, has been shown to have gastroprotective activity in an indomethacin-induced ulcer model (Muhammad et al., 2023).
Cancer Chemoprevention : Nisterime acetate's potential applications in cancer chemoprevention are indicated by research identifying compounds with chemopreventive activity in animal models, which might be applicable to Nisterime acetate as well (Boone et al., 1990).
Cardiovascular Health : Research into cardiovascular health often includes examining the effects of various compounds on conditions such as heart failure or hypertension. Studies on different compounds provide insights that could be relevant to Nisterime acetate (Schäfer et al., 2003).
Antihypertensive and Antihyperlipidemic Activities : The exploration of compounds for their potential antihypertensive and antihyperlipidemic activities is another area of interest. For example, Thymoquinone has been studied for its effects on hypertension, providing a framework for understanding how Nisterime acetate might be used in similar contexts (Azzubaidi et al., 2015).
properties
Product Name |
Nisterime acetate |
---|---|
Molecular Formula |
C27H35ClN2O5 |
Molecular Weight |
503 g/mol |
IUPAC Name |
[(2R,3Z,5S,8R,9S,10S,13S,14S,17S)-2-chloro-10,13-dimethyl-3-(4-nitrophenoxy)imino-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C27H35ClN2O5/c1-16(31)34-25-11-10-21-20-9-4-17-14-24(29-35-19-7-5-18(6-8-19)30(32)33)23(28)15-27(17,3)22(20)12-13-26(21,25)2/h5-8,17,20-23,25H,4,9-15H2,1-3H3/b29-24-/t17-,20-,21-,22-,23+,25-,26-,27-/m0/s1 |
InChI Key |
NNFGKFKPLQYECP-BYXNGVTISA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@H](/C(=N\OC5=CC=C(C=C5)[N+](=O)[O-])/C4)Cl)C)C |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC(C(=NOC5=CC=C(C=C5)[N+](=O)[O-])C4)Cl)C)C |
synonyms |
17 beta-acetoxy-2 alpha-chloro-3-(p-nitrophenoxy)imino-5 alpha-androstane nisterime acetate ORF 9326 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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